molecular formula C17H16N2O2S2 B2841648 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea CAS No. 1797762-91-4

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea

Cat. No.: B2841648
CAS No.: 1797762-91-4
M. Wt: 344.45
InChI Key: IYBDWHJQJNPUKV-UHFFFAOYSA-N
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Description

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a urea derivative featuring dual thiophene moieties and a phenyl group. Its structure includes a central urea (-NH-C(=O)-NH-) backbone, substituted with a thiophene ring at the N3 position and a hydroxymethyl-thiophene group at the N1 position.

Properties

IUPAC Name

1-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c20-16(12-8-9-22-11-12)15-7-6-14(23-15)10-18-17(21)19-13-4-2-1-3-5-13/h1-9,11,16,20H,10H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBDWHJQJNPUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea, typically involves heterocyclization reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific conditions such as the presence of sulfurizing agents like phosphorus pentasulfide (P_4S_10) or basic conditions for the condensation of thioglycolic acid derivatives with α,β-acetylenic esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The thiophene ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in the combination of thiophene substituents and urea functionality. Below is a comparative analysis with key analogues:

Compound Name Key Structural Features Physical/Chemical Properties Reported Applications
1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea Dual thiophene rings, hydroxymethyl linker, phenylurea core. Limited reported data; inferred stability from thiophene’s aromaticity and urea’s H-bonding . Hypothesized antimicrobial activity based on urea-thiophene synergy .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one () Chlorothiophene substituent, enone system instead of urea. Higher lipophilicity due to Cl atom; MP and solubility data reported . Intermediate in synthesis of heterocyclic compounds; no direct biological data.
Phenyl-2-thiourea () Thiourea (-NH-C(=S)-NH-) backbone, phenyl group. Lower solubility than urea analogues due to sulfur’s reduced H-bonding capacity . Used in taste genetics research; no reported thiophene-related activity.
1-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-3-phenylurea () Furan instead of thiophene, dimethylamino group. Enhanced solubility from furan’s oxygen; basicity from dimethylamino . Potential CNS activity (inferred from structural similarity to neuromodulators).

Functional Comparisons

  • Thiophene vs. Furan Analogues: Replacing thiophene with furan (as in ) reduces aromatic stability but improves solubility due to furan’s oxygen atom.
  • Urea vs. Thiourea : The target compound’s urea group forms stronger hydrogen bonds than thioureas (), likely improving target binding in enzyme inhibition .
  • Substituent Effects : The hydroxymethyl-thiophene group in the target compound may confer higher metabolic stability compared to chlorothiophene derivatives (), as polar groups reduce phase I metabolism .

Crystallographic and Computational Insights

  • Hydrogen-bonding patterns (e.g., R₂²(8) motifs common in ureas) are critical for crystal packing .

Research Findings and Gaps

  • Antifungal Potential: Fluconazole-based thiadiazole-urea derivatives () show antifungal activity, suggesting the target compound’s thiophene-urea scaffold may have similar utility.
  • Synthetic Challenges : The hydroxymethyl-thiophene group complicates synthesis; ’s Suzuki coupling methods for thiophene-containing compounds could be adapted .
  • Toxicity Concerns : Thiophene derivatives like thiophene fentanyl () highlight the need for thorough toxicological profiling, which is absent for the target compound.

Biological Activity

1-((5-(Hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a urea linkage with thiophene moieties, which are known for their pharmacological significance. The presence of hydroxyl and methyl groups enhances its lipophilicity and biological interactions.

Chemical Formula: C19H20N2O2S2
Molecular Weight: 372.50 g/mol
CAS Number: 1798023-97-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound demonstrated a notable IC50 value against HeLa cells, suggesting effective inhibition of cell proliferation.
    • Comparative studies with known anticancer agents like Sorafenib revealed that certain derivatives of this compound had lower IC50 values, indicating higher potency.
CompoundCell LineIC50 (µM)
This compoundHeLa0.95
SorafenibHeLa7.91
  • Mechanism of Action :
    • Flow cytometry analysis indicated that the compound induces apoptotic cell death and arrests the cell cycle at the sub-G1 phase, which is crucial for preventing cancer cell proliferation.
    • In silico docking studies confirmed binding to the active site of VEGFR-2, a target involved in tumor angiogenesis.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related urea-thiophene compounds provide insights into how structural modifications influence biological activity:

  • Key Structural Features :
    • The thiophene core is essential for maintaining biological activity.
    • Substituents on the urea nitrogen (N1 and N3 positions) significantly affect potency; specific substitutions enhance protective activity against cellular stressors.
Structural VariantHC50 (µM)
Original Compound3.12
Variant A6.57
Variant BNA

Case Studies

Several case studies illustrate the efficacy of thiophene-based compounds in various therapeutic contexts:

  • Study on Thiourea Derivatives :
    • Thiourea derivatives have shown promising anticancer activities with IC50 values ranging from 3 to 14 µM against different cancer types, including breast and prostate cancers.
    • These findings support the hypothesis that thiophene-containing compounds can be optimized for enhanced therapeutic effects.
  • Cytotoxic Effects on Leukemia Cells :
    • Compounds similar to this compound exhibited significant cytotoxicity against human leukemia cell lines, with IC50 values as low as 1.50 µM.

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